molecular formula C19H16N2O2 B6463173 4-{[1-(naphthalene-1-carbonyl)azetidin-3-yl]oxy}pyridine CAS No. 2549022-76-4

4-{[1-(naphthalene-1-carbonyl)azetidin-3-yl]oxy}pyridine

Cat. No.: B6463173
CAS No.: 2549022-76-4
M. Wt: 304.3 g/mol
InChI Key: LZSRAMPBUIABHN-UHFFFAOYSA-N
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Description

4-{[1-(Naphthalene-1-carbonyl)azetidin-3-yl]oxy}pyridine is a heterocyclic compound featuring a pyridine core linked via an ether bond to an azetidine ring (a four-membered nitrogen-containing heterocycle). This structural complexity suggests applications in medicinal chemistry, particularly in targeting receptors or enzymes where steric and electronic properties are critical .

Properties

IUPAC Name

naphthalen-1-yl-(3-pyridin-4-yloxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c22-19(18-7-3-5-14-4-1-2-6-17(14)18)21-12-16(13-21)23-15-8-10-20-11-9-15/h1-11,16H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZSRAMPBUIABHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC3=CC=CC=C32)OC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-{[1-(naphthalene-1-carbonyl)azetidin-3-yl]oxy}pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

4-{[1-(naphthalene-1-carbonyl)azetidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-{[1-(naphthalene-1-carbonyl)azetidin-3-yl]oxy}pyridine has several scientific research applications, including:

    Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-{[1-(naphthalene-1-carbonyl)azetidin-3-yl]oxy}pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but they often include signal transduction mechanisms or metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogs from Literature

The following compounds share structural motifs with 4-{[1-(naphthalene-1-carbonyl)azetidin-3-yl]oxy}pyridine, enabling comparative analysis:

3-({1-[4-(1H-Pyrrol-1-yl)benzoyl]azetidin-3-yl}oxy)pyridine (BF13935)
  • Structure : Pyridine linked to an azetidine ring via an ether bond, with a 4-(pyrrolyl)benzoyl substituent.
3-[1-(Naphthalene-1-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione (BF13942)
  • Structure : Pyrrolidine (five-membered ring) instead of azetidine, fused to an oxazolidine dione.
  • Key Differences : The oxazolidine dione introduces rigidity and hydrogen-bond acceptor sites, while the pyrrolidine ring increases conformational flexibility compared to azetidine .
3-(Naphthalen-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one (Compound 2a)
  • Structure : Pyridine linked to a naphthalene group via an α,β-unsaturated ketone (allylidene).

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Core Heterocycle Key Substituent Synthetic Method
This compound C₂₃H₁₈N₂O₂ 354.41 g/mol Azetidine Naphthalene-1-carbonyl Not reported in evidence
BF13935 C₁₉H₁₇N₃O₂ 319.36 g/mol Azetidine 4-(Pyrrolyl)benzoyl Catalytic synthesis (Fe₂O₃@SiO₂/In₂O₃)
BF13942 C₁₈H₁₆N₂O₄ 324.33 g/mol Pyrrolidine Naphthalene-1-carbonyl + oxazolidine dione Not reported in evidence
Compound 2a C₁₈H₁₃NO 259.30 g/mol Pyridine Naphthalen-2-yl allylidene Conventional or catalytic methods

Research Findings and Implications

The azetidine ring in the target compound may pose synthetic challenges due to ring strain, whereas pyrrolidine analogs (e.g., BF13942) benefit from established protocols for five-membered heterocycles .

Electronic and Steric Effects: The naphthalene-1-carbonyl group in the target compound enhances lipophilicity compared to BF13935’s benzoyl-pyrrole substituent, which may improve membrane permeability in drug design .

Reactivity :

  • Compound 2a’s α,β-unsaturated ketone offers reactivity absent in the target compound, highlighting trade-offs between stability and functional versatility .

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